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molecular formula C9H10BrNO2 B1280849 3-Bromo-N-methoxy-N-methylbenzamide CAS No. 207681-67-2

3-Bromo-N-methoxy-N-methylbenzamide

Cat. No. B1280849
M. Wt: 244.08 g/mol
InChI Key: VPWARUVASBJSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423158B2

Procedure details

A cold (0° C.) solution of 3-bromo-N-methoxy-N-methylbenzamide (3 g, 12.3 mmol) in THF was treated with propylmagnesium bromide (6.15 mL, 12.3 mmol), stirred at room temperature for 1 hour, quenched with aqueous NH4Cl, acidified with HCl (2N) and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated under vacuum. Purification of the resultant residue on silica gel (Biotage) using hexanes/EtOAc (20/1) as the eluting solvents gave 1-(3-bromophenyl)butan-1-one as a tan solid (2.1 g, 75% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5](N(OC)C)=[O:6].[CH2:14]([Mg]Br)[CH2:15][CH3:16]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:14][CH2:15][CH3:16])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CC1
Name
Quantity
6.15 mL
Type
reactant
Smiles
C(CC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification of the resultant residue on silica gel (Biotage)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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